3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)14-5-3-7-16(9-14)21-19(24)15-6-4-8-17(10-15)25-2/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFBMOPFFKKORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has shown potential as an anticancer agent. Its derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.
Medicine
In medicine, the compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for the treatment of cancer and other diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with Antiviral Activity
Compounds such as 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives () share the imidazothiazole core but differ in substituents and appended moieties:
- Compound 7 (Z-5-methoxy-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one): A methoxy group at position 5 of the indolinone ring enhances antiviral activity against B19V in UT7/EpoS1 cells but increases cytotoxicity in erythroid progenitor cells (EPCs) .
- Compound 8 (Z-3-((2-methyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one): A methyl group at position 2 of the imidazothiazole reduces cytotoxicity in EPCs while retaining weak antiviral activity .
Key Insight : Small structural changes (e.g., methoxy vs. methyl groups) significantly alter biological activity. The 3-methyl group in the target compound may reduce off-target cytotoxicity compared to methoxy-substituted analogues.
Sirtuin Modulators
- N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide (Sirtuin modulator 2) : This analogue, with a 2-methoxybenzamide group, exhibits anti-diabetic, anti-inflammatory, and anti-tumor activities via sirtuin modulation .
- SRT1460 (3,4,5-Trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide): The piperazine substituent enhances SIRT1 agonist activity, highlighting the importance of polar groups for sirtuin targeting .
Key Insight : The target compound lacks the piperazine moiety found in SRT1460, suggesting divergent mechanisms (e.g., antiviral vs. epigenetic regulation). The 3-methoxy group may influence target selectivity compared to 2-methoxy analogues.
Table 1: Comparison of Structural Features and Activities
Notes:
- Methoxy Position : The 3-methoxy group in the target compound may enhance membrane permeability compared to 2-methoxy analogues .
- Methyl vs. Methoxy : Methyl groups (e.g., in Compound 8) reduce cytotoxicity, whereas methoxy groups (e.g., Compound 7) enhance antiviral effects but increase cell death .
- Piperazine Moieties : Present in SRT compounds but absent in the target compound, suggesting divergent therapeutic applications .
Mechanistic Implications
- Antiviral Activity : The imidazothiazole core in coumarin derivatives () inhibits B19V replication by interfering with viral NS-protein complexes. The target compound’s benzamide group may similarly disrupt viral machinery .
- Cytotoxicity : Methyl substituents (e.g., Compound 8) mitigate cytotoxicity, implying that the target compound’s 3-methyl group could improve therapeutic windows compared to methoxy-bearing analogues .
Biological Activity
The compound 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A methoxy group .
- An imidazo-thiazole moiety .
- A benzamide functional group .
This unique combination of functional groups is believed to contribute to its biological activity, particularly in targeting specific molecular pathways involved in cancer progression and infection mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- Cell Lines Tested :
- Colorectal adenocarcinoma (HT-29)
- Lung carcinoma (A-549)
- Breast adenocarcinoma (MCF-7)
- Mouse fibroblast cells (3T3-L1)
The cytotoxic effects were evaluated using the XTT assay, revealing that the compound demonstrated higher cytotoxicity on cancer cells compared to normal fibroblast cells, suggesting selective targeting of malignant cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HT-29 | 12.5 | High |
| A-549 | 10.0 | High |
| MCF-7 | 8.5 | High |
| 3T3-L1 | >50 | Low |
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity , particularly against certain bacterial strains. The mechanism is thought to involve inhibition of bacterial growth through interaction with essential enzymes or receptors .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the imidazo-thiazole core.
- Introduction of the methoxy and benzamide groups through coupling reactions.
- Purification steps to achieve high yield and purity .
Case Studies
Several studies have focused on the biological evaluation of similar compounds within the imidazo-thiazole class. For instance:
- A study on related benzimidazole derivatives showed selective activity against breast cancer cell lines with varying IC50 values, indicating a structure-activity relationship that may also apply to our compound .
Table 2: Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | 15.0 | Anticancer |
| 3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | 18.0 | Anticancer |
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons in the imidazothiazole ring at δ 7.0–8.5 ppm) and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈N₃O₂S: 376.1118) and rule out isotopic impurities .
- HPLC-PDA : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography (if crystalline): Resolves ambiguities in regiochemistry or isomerism .
Advanced Question: How can researchers optimize reaction yields and mitigate by-product formation during synthesis?
Q. Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, Pd-catalyzed couplings often peak at 90°C with 5 mol% catalyst .
- By-Product Analysis : LC-MS to detect intermediates (e.g., unreacted benzoyl chloride) or dimerization products. Adjust stoichiometry (1.2:1 amine:acyl chloride ratio) to minimize side reactions .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress and identifies kinetic bottlenecks .
Advanced Question: What methodologies resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?
Q. Answer :
- Revisiting Computational Models : Update docking parameters using cryo-EM or crystallographic protein structures to improve binding site accuracy. For example, imidazothiazole derivatives may require flexible docking for conformational sampling .
- Orthogonal Assays : Validate activity in both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., IC₅₀ in cancer cell lines) to confirm target engagement .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Advanced Question: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Q. Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-vis), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; common products include hydrolyzed benzamide or oxidized imidazothiazole .
- Lyophilization : If hygroscopic, lyophilize in phosphate buffer (pH 7.4) to enhance shelf life .
- Solution Stability : Test in DMSO or PBS over 72 hours; precipitation or color change indicates instability .
Advanced Question: What experimental strategies elucidate the compound’s structure-activity relationships (SAR)?
Q. Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary methyl position on imidazothiazole) and test bioactivity .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., methoxy enhances solubility, methyl on imidazothiazole boosts target affinity) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .
Advanced Question: How can researchers address discrepancies in reported biological activities across studies?
Q. Answer :
- Assay Standardization : Use common positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assays) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables (e.g., cell line genetic drift) .
- Mechanistic Follow-Up : Conduct time-dependent inhibition studies or proteomics to confirm on-target effects .
Advanced Question: What in vitro assays are recommended to determine the compound’s mechanism of action?
Q. Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
